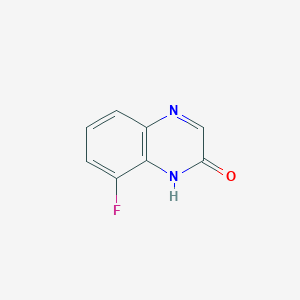
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is an organic compound characterized by the presence of a trifluoroethoxy group attached to a propenal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal typically involves the reaction of 2,2,2-trifluoroethanol with propenal under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoroethoxy groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enol: Similar in structure but with an alcohol group instead of an aldehyde.
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enoic acid: Contains a carboxylic acid group instead of an aldehyde.
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enamine: Features an amine group in place of the aldehyde.
Uniqueness
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is unique due to its combination of a trifluoroethoxy group and an aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H5F3O2 |
|---|---|
Molekulargewicht |
154.09 g/mol |
IUPAC-Name |
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4-10-3-1-2-9/h1-3H,4H2/b3-1- |
InChI-Schlüssel |
JZAFOTVWBJVWNH-IWQZZHSRSA-N |
Isomerische SMILES |
C(C(F)(F)F)O/C=C\C=O |
Kanonische SMILES |
C(C(F)(F)F)OC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


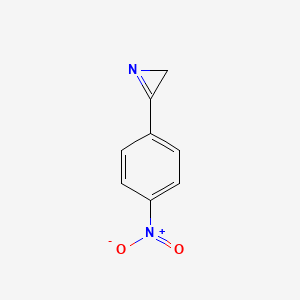
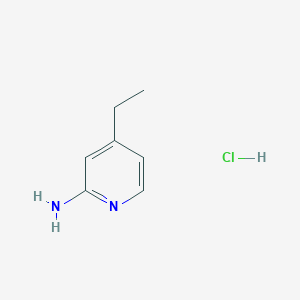
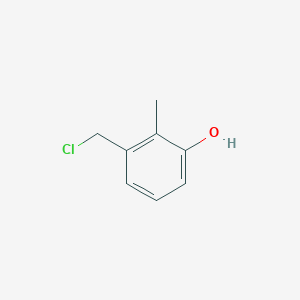
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

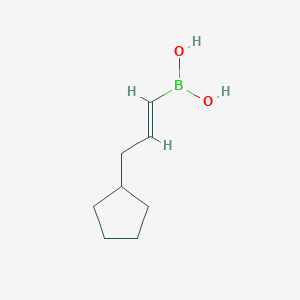
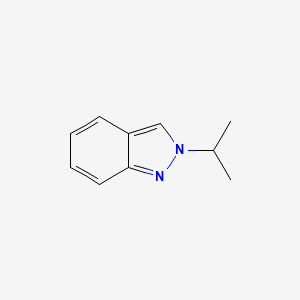
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
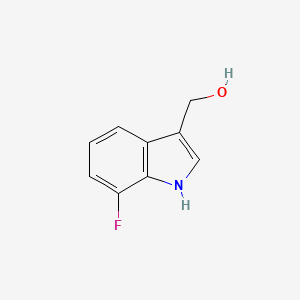
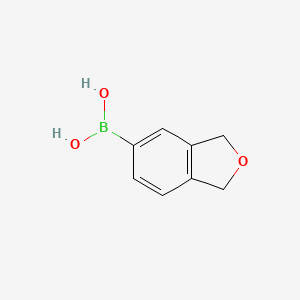
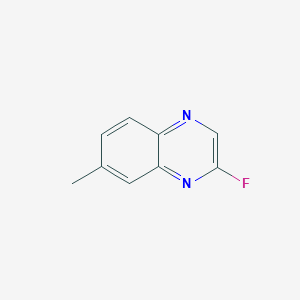
![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)

